Comparative Cytotoxicity in Colorectal Cancer Cells: MFA Exhibits Potent Anti-Proliferative Activity
3,4,3'-Tri-O-methylflavellagic acid (MFA) demonstrates potent cytotoxicity against the human colorectal adenocarcinoma cell line Caco-2. Its activity can be compared to the parent compound ellagic acid, which has a different primary mechanism of action [1].
| Evidence Dimension | Cytotoxicity (IC50) against Caco-2 colorectal cancer cells |
|---|---|
| Target Compound Data | IC50 = 46.75 ± 13.00 µM |
| Comparator Or Baseline | Ellagic acid (EA): IC50 = 44.65 µM (reported in a separate study under different assay conditions) [2]. Flavellagic acid: No direct cytotoxicity data for Caco-2 available; its primary reported activity is topoisomerase inhibition [3]. |
| Quantified Difference | MFA shows comparable potency to ellagic acid in this cell line, but with a distinct mechanism of action (tubulin/PLK-1 inhibition vs. topoisomerase inhibition). |
| Conditions | MTT assay; Caco-2 human colorectal adenocarcinoma cell line [1]. |
Why This Matters
For researchers investigating colorectal cancer models, MFA offers a mechanism-based alternative to ellagic acid, with a defined and quantifiable cytotoxic potency in a relevant cell line.
- [1] Adekunle YA, et al. Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Nat Prod Res. 2025; online ahead of print. doi:10.1080/14786419.2025.2451218. View Source
- [2] Leibniz Institute of Plant Biochemistry. IC50 values for ellagic acid against MCF-7 and Caco-2 cells. Data from publication. Accessed April 2026. View Source
- [3] Constantinou A, et al. The dietary anticancer agent ellagic acid is a potent inhibitor of DNA topoisomerases in vitro. Nutr Cancer. 1995;23(2):121-130. View Source
